

Di(pyridin-3-yl)methanone CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di(pyridin-3-yl)methanone*

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Di(pyridin-3-yl)methanone: A Technical Guide

CAS Number: 35779-35-2 IUPAC Name: **Di(pyridin-3-yl)methanone**

This technical guide provides a comprehensive overview of **Di(pyridin-3-yl)methanone**, a heterocyclic ketone with potential applications in coordination chemistry, catalysis, and drug development. Due to the limited availability of published data specifically for **Di(pyridin-3-yl)methanone**, this guide also includes relevant information on closely related pyridine derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O	--INVALID-LINK--
Molecular Weight	184.19 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
InChI	1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H	--INVALID-LINK--
InChI Key	AQLPDLOXKZRZEV-UHFFFAOYSA-N	--INVALID-LINK--
SMILES	<chem>O=C(c1cccnc1)c2cccnc2</chem>	--INVALID-LINK--

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Di(pyridin-3-yl)methanone** is not readily available in the reviewed literature, general methods for the synthesis of diaryl ketones and pyridine derivatives can be adapted. One potential synthetic route could involve the oxidation of the corresponding secondary alcohol, di(pyridin-3-yl)methanol.

General Experimental Protocol for Oxidation (Hypothetical):

A general procedure for the oxidation of a secondary alcohol to a ketone is provided below as a potential synthetic route. Note: This is a generalized protocol and would require optimization for the specific synthesis of **Di(pyridin-3-yl)methanone**.

- **Dissolution:** Dissolve di(pyridin-3-yl)methanol in a suitable organic solvent (e.g., dichloromethane, acetone).
- **Oxidant Addition:** Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent, or a Swern oxidation system) to the solution at a controlled temperature (often 0 °C to room temperature).
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant and any inorganic byproducts.
- **Extraction and Purification:** Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Data (Predicted and from Related Compounds):

Specific spectral data for **Di(pyridin-3-yl)methanone** is not widely published. However, based on the analysis of related pyridine and ketone compounds, the following characteristic spectral features can be anticipated:

- **^1H NMR:** Resonances in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the two pyridine rings. The chemical shifts and coupling patterns would be indicative of the 3-substitution pattern.
- **^{13}C NMR:** A resonance for the carbonyl carbon ($\text{C}=\text{O}$) typically in the range of δ 180-200 ppm. Aromatic carbon signals would also be present in the region of δ 120-150 ppm.
- **IR Spectroscopy:** A strong absorption band in the region of $1650\text{-}1700\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching vibration of the ketone. C-H stretching and C=N/C=C stretching vibrations of the pyridine rings would also be observable.
- **Mass Spectrometry:** The molecular ion peak (M^+) would be observed at $m/z = 184$, with fragmentation patterns characteristic of pyridine and ketone moieties.

Potential Applications and Biological Activity

The scientific literature on the specific biological activity of **Di(pyridin-3-yl)methanone** is limited.^[1] However, the pyridine and ketone moieties are present in numerous biologically active compounds, suggesting potential avenues for research.

Coordination Chemistry and Catalysis:

The nitrogen atoms in the pyridine rings of **Di(pyridin-3-yl)methanone** possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. This chelating

ability could allow it to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Such complexes have potential applications in catalysis, gas storage, and materials science. For instance, the related compound, di(pyridin-2-yl)methanone, has been utilized as a ligand in catalytic reactions.

Drug Development and Medicinal Chemistry:

Pyridine derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory effects.

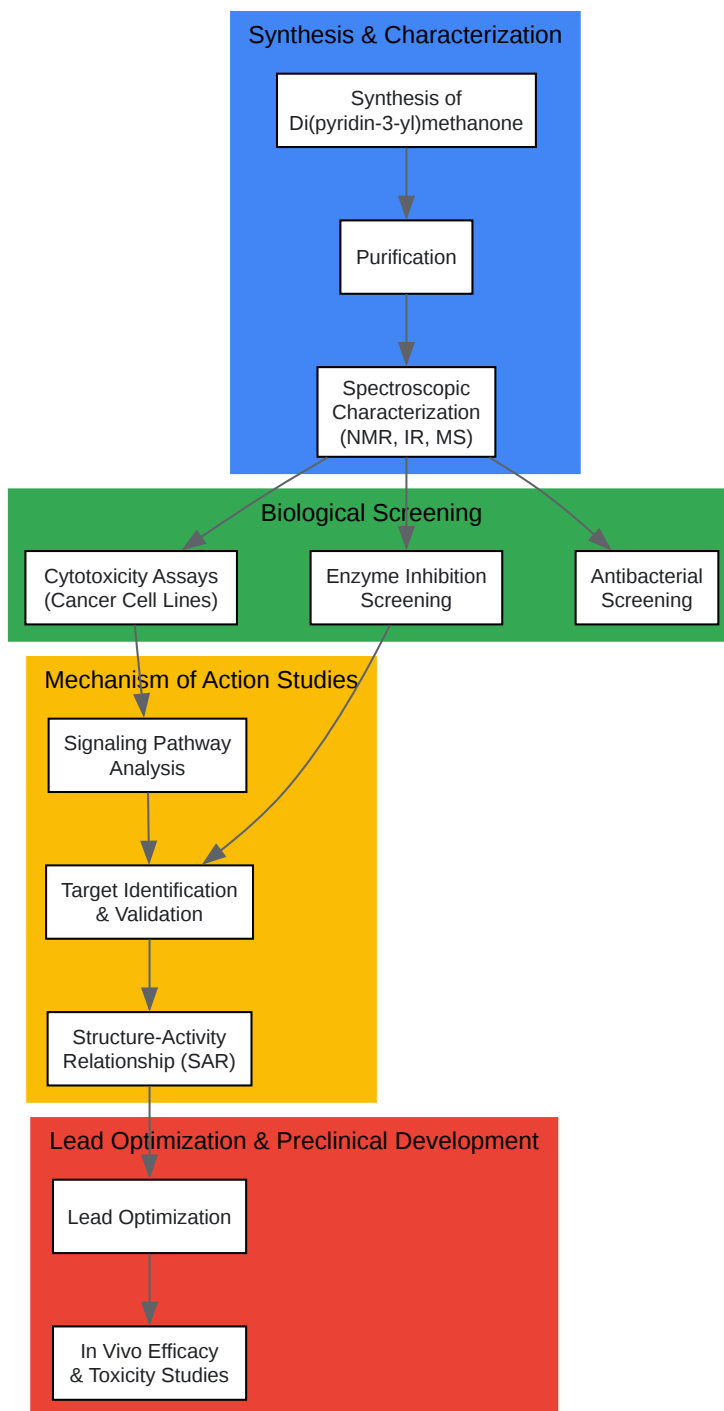
- **Antibacterial Activity:** Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity, showing promising results against Gram-positive bacteria.
- **Anticancer Activity:** Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl inhibitors for their potential anticancer activity. Additionally, some piperidone compounds have demonstrated tumor-selective cytotoxicity on leukemia cells.
- **Enzyme Inhibition:** The pyridinone core is found in various enzyme inhibitors, and derivatives have been explored for their inhibitory activity against targets such as PIM-1 kinase.

While no specific studies on the cytotoxicity or enzyme inhibition of **Di(pyridin-3-yl)methanone** were found, its structural similarity to other biologically active pyridine-containing molecules suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further biological screening is necessary to explore its potential in drug development.

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for **Di(pyridin-3-yl)methanone**, a signaling pathway diagram cannot be constructed for this compound. However, a logical workflow for its potential investigation in a drug discovery context can be visualized.

Hypothetical Drug Discovery Workflow for Di(pyridin-3-yl)methanone

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Hypothetical Drug Discovery Workflow

Conclusion

Di(pyridin-3-yl)methanone is a molecule with established chemical properties but limited documented biological activity. Its structural features suggest potential as a versatile ligand in coordination chemistry and as a scaffold for the development of new therapeutic agents. Further research, including the development of robust synthetic protocols and comprehensive biological screening, is required to fully elucidate its potential in various scientific and medicinal applications. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this and related pyridine-based compounds.

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References

- 1. Human Metabolome Database: ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926) [hmdb.ca]
- To cite this document: BenchChem. [Di(pyridin-3-yl)methanone CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189070#di-pyridin-3-yl-methanone-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b189070#di-pyridin-3-yl-methanone-cas-number-and-iupac-name)

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